Isosulfamethoxazole chemical structure and properties
Isosulfamethoxazole chemical structure and properties
An In-Depth Technical Guide to Isosulfamethoxazole: Structure, Properties, and Analysis
Introduction
Isosulfamethoxazole, an isomer of the widely recognized sulfonamide antibiotic sulfamethoxazole, serves as a crucial reference standard and impurity in the pharmaceutical industry.[1][2] While not typically used as a therapeutic agent itself, its presence and properties are of significant interest to researchers, scientists, and drug development professionals for the quality control and analysis of sulfamethoxazole-containing formulations. This guide provides a comprehensive technical overview of isosulfamethoxazole, delving into its chemical structure, physicochemical properties, mechanism of action, and analytical methodologies.
Chemical Identity and Structure
Isosulfamethoxazole is systematically known as 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide.[2][3] It is an isomer of sulfamethoxazole, where the sulfanilamido group is attached to the 5-position of the 3-methylisoxazole ring, in contrast to sulfamethoxazole's attachment at the 3-position.[3][4]
Key Identifiers:
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IUPAC Name: 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide[3]
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Synonyms: 5-Sulfanilamido-3-methylisoxazole, Sulfamethoxazole Impurity F[3]
Molecular Structure
The molecular structure of isosulfamethoxazole consists of a sulfanilamide core linked to a 3-methylisoxazole ring. The key distinction from its isomer, sulfamethoxazole, is the point of attachment on the isoxazole ring.
Caption: Isosulfamethoxazole's proposed mechanism of action.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of isosulfamethoxazole is not extensively studied as it is not a primary therapeutic agent. However, based on its structural similarity to sulfamethoxazole, it is expected to undergo similar metabolic pathways. The primary routes of metabolism for sulfamethoxazole are N4-acetylation and oxidation, as well as N1-glucuronidation. [5]
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Absorption: Following oral administration, sulfamethoxazole is rapidly and completely absorbed. [5]* Distribution: Sulfamethoxazole exhibits a protein binding of approximately 67.2%. [5]This binding can be altered by metabolism; for instance, N4-acetylation increases protein binding to 88%, while oxidation at the 5-position decreases it to 40%. [5]* Metabolism: The major metabolite of sulfamethoxazole is N4-acetylsulfamethoxazole. [5]Other metabolites include hydroxylated derivatives. [5]* Excretion: A significant portion of the dose is excreted in the urine as metabolites, with the N4-acetylated form being the most abundant. [5]
Analytical Methodologies
Accurate and precise analytical methods are essential for the quantification of isosulfamethoxazole, particularly in the context of quality control for sulfamethoxazole drug products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of sulfonamides. [6]A typical reversed-phase HPLC (RP-HPLC) method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). [7]Detection is commonly performed using a UV detector.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simpler and more cost-effective method for the determination of isosulfamethoxazole. [8][9]The method is based on the principle that the drug absorbs light in the UV-visible range. [10] Experimental Protocol: UV-Visible Spectrophotometric Determination
This protocol is based on the diazotization and coupling reaction of the primary aromatic amine group of isosulfamethoxazole.
1. Preparation of Standard Stock Solution:
- Accurately weigh 10 mg of pure isosulfamethoxazole and dissolve it in 10 mL of methanol.
- Transfer the solution to a 100 mL volumetric flask and dilute to the mark with distilled water to obtain a concentration of 100 µg/mL. [11] 2. Preparation of Reagents:
- Sodium Nitrite (0.002% w/v): Dissolve 2 mg of NaNO₂ in 100 mL of distilled water. [11] * Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl. [11] * Coupling Agent (e.g., 0.01% 3,5-Dimethylphenol): Dissolve 10 mg of the coupling agent in 100 mL of an appropriate solvent.
- Sodium Hydroxide (1 M): Dissolve 4 g of NaOH in 100 mL of distilled water. [11] 3. Procedure:
- Pipette a series of aliquots of the standard stock solution into separate volumetric flasks.
- Cool the flasks in an ice bath.
- Add 0.5 mL of 1 M HCl and 0.5 mL of 0.002% sodium nitrite solution to each flask and mix well. [11]Allow the reaction to proceed for a few minutes.
- Add 1.7 mL of the 0.01% coupling agent solution, followed by 0.5 mL of 1 M NaOH to make the solution alkaline. [11] * Dilute to the final volume with distilled water and mix thoroughly.
- Measure the absorbance of the resulting colored azo dye at its maximum wavelength (λmax) against a reagent blank. [12][13]For sulfamethoxazole, λmax values around 402 nm and 498 nm have been reported with different coupling agents. [11][13] 4. Calibration Curve and Quantification:
- Plot a calibration curve of absorbance versus concentration.
- The concentration of isosulfamethoxazole in an unknown sample can be determined from this curve. The method should demonstrate good linearity, with a high correlation coefficient (r² > 0.99). [13][14]
Conclusion
Isosulfamethoxazole, while not a frontline therapeutic, holds significant importance in the pharmaceutical sciences as a key impurity and reference standard for sulfamethoxazole. A thorough understanding of its chemical structure, physicochemical properties, and analytical behavior is paramount for ensuring the quality, safety, and efficacy of sulfamethoxazole-containing medications. The methodologies outlined in this guide provide a framework for researchers and quality control professionals to accurately identify and quantify this important compound.
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